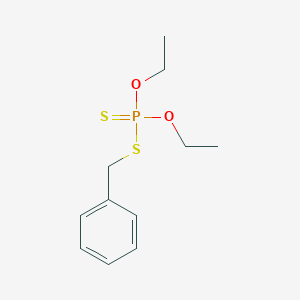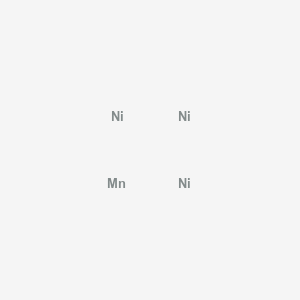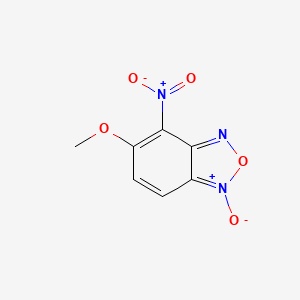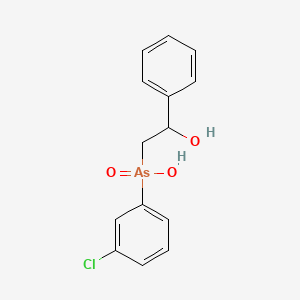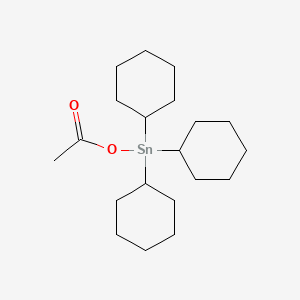
Stannane, acetoxytricyclohexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, acetoxytricyclohexyl- is an organotin compound characterized by the presence of a tin atom bonded to three cyclohexyl groups and an acetoxy group. Organotin compounds are widely recognized for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of stannane, acetoxytricyclohexyl- typically involves the stannylation of cyclohexyl derivatives. One common method is the reaction of tricyclohexyltin chloride with acetic anhydride under anhydrous conditions. The reaction proceeds as follows:
(C6H11)3SnCl+(CH3CO)2O→(C6H11)3SnOCOCH3+HCl
This reaction requires a catalyst, often a Lewis acid such as aluminum chloride, to facilitate the acetylation process.
Industrial Production Methods
Industrial production of stannane, acetoxytricyclohexyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
Stannane, acetoxytricyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can replace the acetoxy group.
Major Products Formed
Oxidation: Stannic acetoxytricyclohexyl derivatives.
Reduction: Tricyclohexyltin hydride.
Substitution: Tricyclohexyltin derivatives with various functional groups.
科学的研究の応用
Stannane, acetoxytricyclohexyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions for forming carbon-carbon bonds.
Biology: Investigated for its potential as a biocide due to its organotin structure.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer in PVC.
作用機序
The mechanism of action of stannane, acetoxytricyclohexyl- involves its interaction with nucleophiles and electrophiles. The tin atom, being electropositive, can form bonds with various nucleophiles, facilitating substitution reactions. The acetoxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of different tin derivatives.
類似化合物との比較
Similar Compounds
- Tricyclohexyltin chloride
- Tricyclohexyltin hydride
- Tricyclohexyltin acetate
Uniqueness
Stannane, acetoxytricyclohexyl- is unique due to its acetoxy functional group, which imparts distinct reactivity compared to other tricyclohexyltin compounds. This functional group allows for specific substitution reactions that are not possible with other derivatives.
特性
CAS番号 |
13121-71-6 |
|---|---|
分子式 |
C20H36O2Sn |
分子量 |
427.2 g/mol |
IUPAC名 |
tricyclohexylstannyl acetate |
InChI |
InChI=1S/3C6H11.C2H4O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1H,2-6H2;1H3,(H,3,4);/q;;;;+1/p-1 |
InChIキー |
FJEZLYTXQIEUAT-UHFFFAOYSA-M |
正規SMILES |
CC(=O)O[Sn](C1CCCCC1)(C2CCCCC2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)
![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)

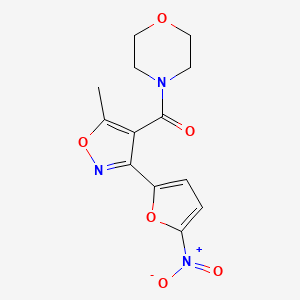

![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)
